5-(Benzyloxy)-4-bromo-2-fluorobenzamide 5-(Benzyloxy)-4-bromo-2-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13729177
InChI: InChI=1S/C14H11BrFNO2/c15-11-7-12(16)10(14(17)18)6-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18)
SMILES: C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)N)F)Br
Molecular Formula: C14H11BrFNO2
Molecular Weight: 324.14 g/mol

5-(Benzyloxy)-4-bromo-2-fluorobenzamide

CAS No.:

Cat. No.: VC13729177

Molecular Formula: C14H11BrFNO2

Molecular Weight: 324.14 g/mol

* For research use only. Not for human or veterinary use.

5-(Benzyloxy)-4-bromo-2-fluorobenzamide -

Specification

Molecular Formula C14H11BrFNO2
Molecular Weight 324.14 g/mol
IUPAC Name 4-bromo-2-fluoro-5-phenylmethoxybenzamide
Standard InChI InChI=1S/C14H11BrFNO2/c15-11-7-12(16)10(14(17)18)6-13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,17,18)
Standard InChI Key QPLOXXORUWETRN-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)N)F)Br
Canonical SMILES C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(=O)N)F)Br

Introduction

5-(Benzyloxy)-4-bromo-2-fluorobenzamide is a complex organic compound featuring a benzamide core with multiple functional groups. It includes a benzyloxy group, a bromo substituent, and a fluoro substituent, which contribute to its unique chemical properties and potential biological activities. This compound is of interest in various fields, including medicinal chemistry, due to its structural complexity and potential applications.

Synthesis and Preparation

The synthesis of 5-(Benzyloxy)-4-bromo-2-fluorobenzamide typically involves multiple steps, including the formation of the benzamide core and the introduction of the benzyloxy, bromo, and fluoro substituents. Specific synthesis protocols are not detailed in the available literature, but general methods for benzamide derivatives involve reactions such as amidation and halogenation.

Biological Activities and Potential Applications

While specific biological activities of 5-(Benzyloxy)-4-bromo-2-fluorobenzamide are not detailed in the literature, benzamide derivatives are often explored for their potential in medicinal applications, including anticancer and antimicrobial activities. The presence of a benzyloxy group may enhance solubility or interaction with biological targets.

Potential ApplicationDescription
Anticancer ActivityBenzamide derivatives are sometimes investigated for anticancer properties
Antimicrobial ActivitySome benzamides show promise against bacterial or fungal pathogens
Enzyme InhibitionFluoro and bromo substituents may interact with enzymes, affecting their activity

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator